

Physical and chemical properties of delta-Cadinol

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Compound of Interest

Compound Name: *delta-Cadinol*

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δ-Cadinol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

δ-Cadinol is a naturally occurring sesquiterpenoid alcohol found in a variety of plants and some microorganisms. As a member of the cadinane subgroup of sesquiterpenoids, it possesses a characteristic bicyclic structure. This technical guide provides an in-depth overview of the physical and chemical properties of δ-Cadinol, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

δ-Cadinol is a white crystalline solid.^[1] It is soluble in organic solvents such as isopropyl ether and ethanol but is practically insoluble in water.^{[1][2]} The physical and chemical properties of δ-Cadinol are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₅ H ₂₆ O	[3][4]
Molecular Weight	222.37 g/mol	[3]
Appearance	White crystalline solid	[1]
Melting Point	138-139 °C	[1]
Boiling Point	302-303 °C at 760 mmHg	[5]
Solubility	Soluble in isopropyl ether and ethanol; practically insoluble in water.	[1][2]
CAS Number	19435-97-3	[3]
PubChem CID	3084311	[3][4]

Spectral Data

The structural elucidation of δ-Cadinol is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹³C NMR Spectral Data

The ¹³C NMR spectrum of δ-Cadinol displays 15 distinct signals corresponding to its carbon skeleton. The chemical shifts are influenced by the local electronic environment of each carbon atom.

Carbon Atom	Chemical Shift (ppm)
C1	Data not available
C2	Data not available
C3	Data not available
C4	Data not available
C5	Data not available
C6	Data not available
C7	Data not available
C8	Data not available
C9	Data not available
C10	Data not available
C11	Data not available
C12	Data not available
C13	Data not available
C14	Data not available
C15	Data not available

Specific peak assignments for δ -Cadinol require further experimental data and analysis.

IR Spectral Data

The IR spectrum of δ -Cadinol exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (alcohol)
~2960-2850	C-H stretch (alkane)
~1650	C=C stretch (alkene)
~1465	-CH ₂ - bend
~1375	-CH ₃ bend
~1100	C-O stretch (tertiary alcohol)

Characteristic absorption peaks provide evidence for the presence of hydroxyl and alkene functionalities within the molecule.

Experimental Protocols

Isolation of δ-Cadinol from Essential Oils

The following is a general protocol for the isolation of δ-Cadinol from a plant source rich in this compound, such as the essential oil of *Torreya nucifera*.

1. Plant Material and Extraction:

- Fresh or dried plant material (e.g., leaves of *Torreya nucifera*) is subjected to steam distillation to extract the essential oil.[6]

2. Fractionation of the Essential Oil:

- The crude essential oil is fractionated using column chromatography over silica gel.
- A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the column.
- Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification of δ-Cadinol:

- Fractions enriched with δ -Cadinol are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC).
- The purity of the isolated δ -Cadinol is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.



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Isolation workflow for δ -Cadinol.

Characterization of δ -Cadinol

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Column: A non-polar capillary column (e.g., HP-5MS).
- Carrier Gas: Helium.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and gradually increase to a final temperature (e.g., 240 °C) to separate the components of the essential oil.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Identification: The mass spectrum of the eluted peak corresponding to δ -Cadinol is compared with a reference spectrum from a database (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Solvent: Deuterated chloroform (CDCl_3).
- Spectra Recorded: ^1H NMR, ^{13}C NMR, COSY, HSQC, and HMBC.

- Analysis: The chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra are used to assign the structure of δ -Cadinol and confirm its stereochemistry.

Biological Activities and Signaling Pathways

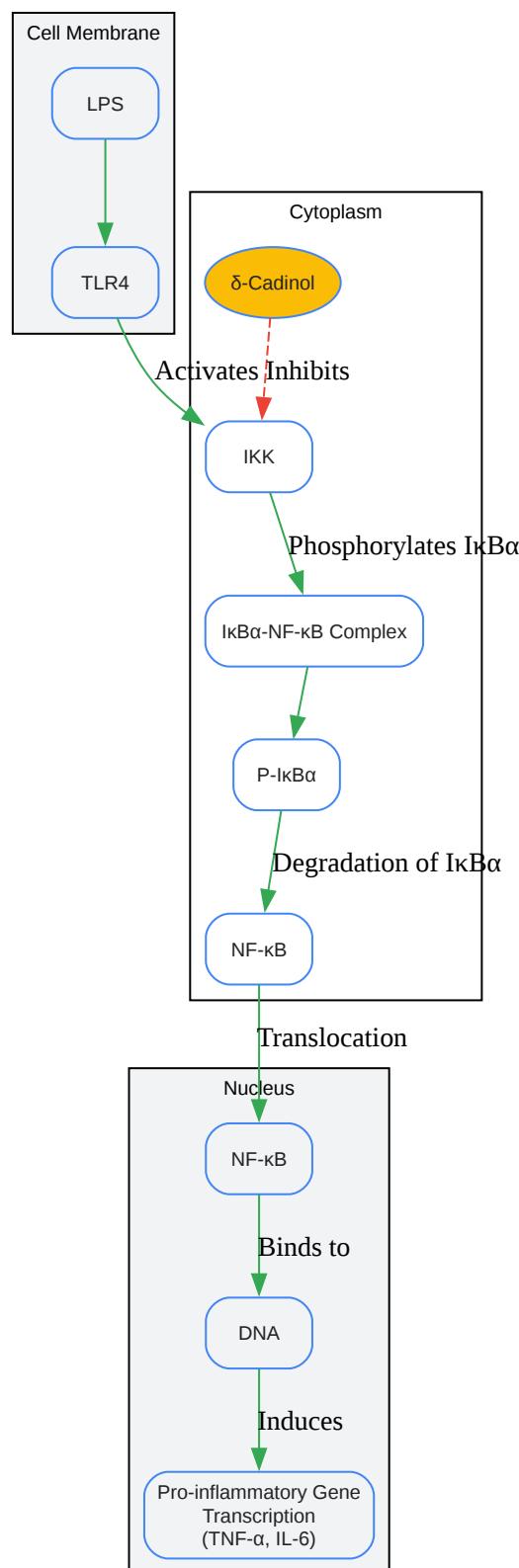
δ -Cadinol has been reported to exhibit a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties. The mechanisms underlying these activities are areas of active research.

Anti-inflammatory Activity

Sesquiterpenes, including cadinane-type compounds, are known to possess anti-inflammatory properties, often through the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Proposed Anti-inflammatory Signaling Pathway:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate cell surface receptors like Toll-like receptor 4 (TLR4). This activation triggers a downstream signaling cascade that leads to the activation of I κ B kinase (IKK). IKK then phosphorylates the inhibitory protein I κ B α , leading to its ubiquitination and subsequent degradation. This releases NF- κ B to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF- α and IL-6. δ -Cadinol is hypothesized to inhibit this pathway, potentially by interfering with the activation of IKK or the degradation of I κ B α , thereby preventing NF- κ B nuclear translocation and reducing the expression of inflammatory mediators.



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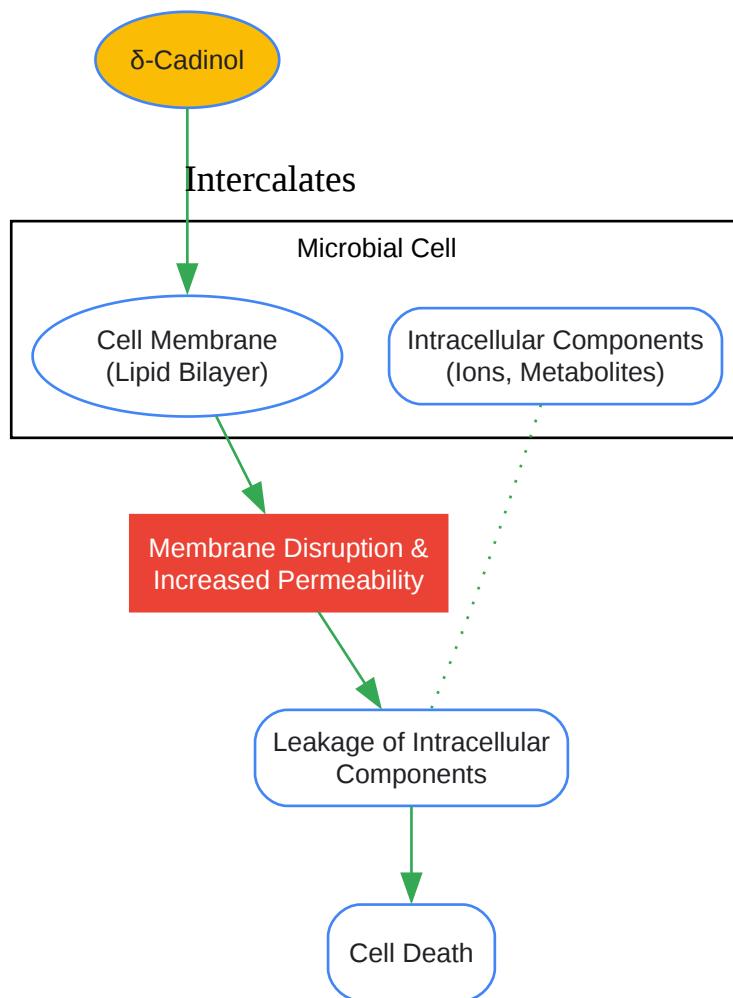
Proposed NF- κ B inhibitory pathway of δ -Cadinol.

Antibacterial and Antifungal Activities

The antimicrobial activity of many sesquiterpenoids is attributed to their ability to disrupt the integrity of microbial cell membranes.

Proposed Mechanism of Antimicrobial Action:

The lipophilic nature of δ -Cadinol allows it to intercalate into the lipid bilayer of bacterial and fungal cell membranes. This insertion disrupts the membrane structure, leading to increased permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.



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Mechanism of microbial cell membrane disruption by δ -Cadinol.

Conclusion

δ -Cadinol is a sesquiterpenoid with well-defined physical and chemical properties and promising biological activities. This guide provides a foundational understanding for researchers interested in exploring its potential in various scientific and therapeutic applications. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its pharmacological effects, which will be crucial for its development as a potential therapeutic agent.

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